Deoxycytidylyl-(3'-5')-deoxyguanosine
Description
Structure
2D Structure
Properties
CAS No. |
52474-59-6 |
|---|---|
Molecular Formula |
C19H25N8O10P |
Molecular Weight |
556.4 g/mol |
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O10P/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30) |
InChI Key |
OBCJQWSXSLYWHI-UHFFFAOYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@@H]4C[C@@H](O[C@H]4CO)N5C=CC(=NC5=O)N)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O |
Origin of Product |
United States |
Structural and Conformational Elucidation of Deoxycytidylyl 3 5 Deoxyguanosine
Helical Architectures and Self-Association of dCpdG
The arrangement of dCpdG units can give rise to a variety of helical structures, each with distinct geometric parameters. These structures are primarily elucidated through X-ray crystallography of single crystals and NMR spectroscopy in solution.
Crystal Structure Analysis of dCpdG Dinucleotides and Oligomers
Crystal structure analysis has been instrumental in revealing the atomic-level details of dCpdG in different helical conformations.
In certain crystalline environments, dCpdG adopts a right-handed helical conformation similar to the canonical B-DNA form. nih.gov An example is the structure of d[Cp(CH3)G], a neutral dinucleotide, which forms a duplex with Watson-Crick base pairing and a right-handed helical twist. nih.gov While this duplex exhibits features closer to B-DNA than A-DNA, it is significantly different from the standard B-form, presenting a more stretched-out helix. nih.gov This particular conformation is characterized by a rise of 4 Å per base pair and a helical twist of 32 degrees. nih.gov The sugar puckering in these right-handed forms is typically C2'-endo. nih.gov
| Parameter | Value |
| Helical Sense | Right-handed |
| Base Pairing | Watson-Crick |
| Rise per Base Pair | ~4 Å |
| Helical Twist | ~32° |
| Sugar Pucker | C2'-endo |
Table 1: Key parameters of a right-handed B-like dCpdG duplex.
The alternating sequence of cytosine and guanine (B1146940) in dCpdG makes it prone to adopt a left-handed Z-DNA conformation, which is structurally distinct from the more common right-handed B-DNA. researchgate.netresearchgate.net Z-DNA is characterized by its zigzagging sugar-phosphate backbone. researchgate.net Key features of Z-DNA include a dinucleotide repeat unit, with the guanine nucleoside adopting a syn conformation and a C3'-endo sugar pucker, while the cytosine nucleoside is in the anti conformation with a C2'-endo sugar pucker. The helical pitch of Z-DNA is about 11.6 base pairs per turn, with a step height of 3.7 Å. researchgate.net The major groove in Z-DNA is shallow, while the minor groove is deep and narrow. researchgate.net The formation of Z-DNA can be induced by high salt concentrations or the presence of certain modifications, such as the introduction of an 8-trifluoromethyl-2'-deoxyguanosine. nih.gov
| Parameter | Value |
| Helical Sense | Left-handed |
| Base Pairs per Turn | ~11.6 |
| Step Height | ~3.7 Å |
| Major Groove Width | ~8.8 Å |
| Minor Groove Width | ~2.0 Å |
Table 2: Comparison of key helical parameters for Z-DNA.
Under specific conditions, such as crystallization near pH 4, dCpdG can form a self-base paired duplex. nih.gov In this structure, molecules related by a two-fold symmetry axis are connected by hydrogen bonds between the bases, forming parallel right-handed duplexes. nih.gov The cytosine bases form pairs through three hydrogen bonds, sharing a proton at the N(3) position. nih.gov The guanine bases are joined by two hydrogen bonds. nih.gov Despite this unusual base pairing, the sugar-phosphate backbone maintains a conformation typically associated with right-handed double helices. nih.gov Both sugar puckers are C2'-endo, and the glycosidic torsion angles are 55° for cytidine (B196190) and 94° for guanosine (B1672433). nih.gov
The space between the base pairs of dCpdG dimers can host planar aromatic molecules in a process known as intercalation. For instance, the drug N,N-dimethylproflavine has been shown to form a crystalline complex with dCpdG where the drug molecule intercalates between the guanine-cytosine base pairs. nih.gov In these structures, the sugar-phosphate backbone often exhibits a mixed sugar pucker, with a C3'-endo conformation at the 3' end and a C2'-endo conformation at the 5' end. nih.gov This intercalative geometry has been observed in complexes with both RNA and DNA model systems. nih.gov
Solution Conformations Determined by Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the conformation of dCpdG in solution, which can differ from the solid-state structures observed in crystals. NMR studies have shown that dCpdG can exist in a dynamic equilibrium between different conformations. For example, a bicyclic nucleoside analog of dCpdG was found to exhibit both C2'-endo and C3'-endo ribose conformations in solution, with the C2'-endo form being slightly more populated. nih.gov The base is typically found in the anti position in solution. nih.gov Two-dimensional NMR experiments, such as NOESY, are crucial for determining the solution structure by identifying through-space interactions between protons, which helps to define the helical conformation, such as the characteristic cross-peaks observed in Z-DNA. researchgate.net
Theoretical and Computational Modeling of Intrinsic Conformations
Computational methods are essential for exploring the vast conformational landscape available to a flexible molecule like dCpdG. These approaches allow for the calculation of the potential energy of different structures, providing insight into which conformations are most stable.
Empirical Energy Calculations
Empirical energy calculations, often referred to as molecular mechanics (MM), rely on force fields to approximate the potential energy of a molecular system. These force fields are collections of equations and parameters that describe the energy contributions from various bonded and non-bonded interactions. The total potential energy is typically a sum of terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov
The functional form of an empirical potential energy function can be represented as:
Vbond : Energy associated with stretching or compressing a chemical bond from its equilibrium length.
Vangle : Energy required to bend the angle between three bonded atoms.
Vdihedral : Energy associated with rotation around a single bond (torsion), which is described by sinusoidal terms. nih.gov
Vnon-bonded : Includes the Lennard-Jones potential to model van der Waals interactions (attractive and repulsive forces) and the Coulomb potential for electrostatic interactions between atomic partial charges. nih.gov
These calculations are computationally less intensive than quantum mechanical methods, making them suitable for molecular dynamics (MD) simulations. nih.govnih.gov MD simulations can track the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility and sampling various energy minima.
Dinucleotide Backbone Conformation and Flexibility
The conformation of the dCpdG backbone is defined by a series of torsion angles along the sugar-phosphate chain and the orientation of the nucleobases relative to the sugar rings.
Sugar Puckering Geometries (C3'-endo, C2'-endo, Mixed)
The five-membered deoxyribose sugar ring is not planar. To relieve strain, one or two atoms pucker out of the plane defined by the other atoms, a phenomenon known as "sugar pucker". proteopedia.org The two most common conformations are C2'-endo and C3'-endo. proteopedia.orgvanderbilt.edu
C2'-endo : The C2' atom is displaced from the plane on the same side as the nucleobase. This conformation is characteristic of the B-form of DNA. vanderbilt.edu
C3'-endo : The C3' atom is displaced from the plane on the same side as the nucleobase. This pucker is found in the A-form of DNA and in RNA duplexes. vanderbilt.edu
| Sugar Pucker Conformation | Description | Associated DNA Form | Approximate P-P Distance |
|---|---|---|---|
| C2'-endo | C2' atom is out of the plane on the same side as the base. vanderbilt.edu | B-DNA vanderbilt.edu | ~7 Å researchgate.net |
| C3'-endo | C3' atom is out of the plane on the same side as the base. vanderbilt.edu | A-DNA vanderbilt.edu | ~6 Å researchgate.net |
Phosphodiester and Glycosidic Torsion Angles
The detailed conformation of the dCpdG backbone is defined by a set of seven torsion angles that describe the rotations around the single bonds of the sugar-phosphate chain. nakb.org The orientation of the deoxycytidine and deoxyguanosine bases relative to their respective sugars is described by the glycosidic torsion angle, χ (chi).
The backbone torsion angles are denoted by Greek letters from alpha (α) to zeta (ζ), starting from the P-O5' bond of the following nucleotide. nakb.org
| Torsion Angle | Bond | Description |
|---|---|---|
| α (alpha) | O3'-P-O5'-C5' | These six angles define the conformation of the sugar-phosphate backbone. Their values are correlated and determine the path of the DNA strand. nakb.org The geometry of the 3'-5' phosphodiester linkage is what allows for the formation of stable helical structures. nih.gov |
| β (beta) | P-O5'-C5'-C4' | |
| γ (gamma) | O5'-C5'-C4'-C3' | |
| δ (delta) | C5'-C4'-C3'-O3' | |
| ε (epsilon) | C4'-C3'-O3'-P | |
| ζ (zeta) | C3'-O3'-P-O5' | |
| χ (chi) | O4'-C1'-N-C | Describes the rotation around the N-glycosidic bond, which links the base to the sugar. researchgate.netx3dna.org |
The glycosidic angle (χ) determines the orientation of the base relative to the sugar, which can be either anti or syn. x3dna.org
Anti Conformation : The base is oriented away from the sugar ring. This is the predominant conformation in A- and B-form DNA. researchgate.netx3dna.org
Syn Conformation : The base is positioned over the sugar ring. This conformation is sterically less favorable but is observed in certain structures, such as for guanine nucleotides in Z-DNA. vanderbilt.eduresearchgate.netx3dna.org
The combination of specific sugar puckers and torsion angles allows the dinucleotide to adopt various conformations, from the canonical right-handed helical twist seen in B-DNA to other, more exotic structures. nih.gov
Hydration Shell Characteristics and Water Interactions in dCpdG Complexes
In an aqueous environment, water molecules form structured layers around biomolecules, known as the hydration shell. nih.gov This shell is not uniform; its properties are directly influenced by the chemical and topological nature of the biomolecule's surface. nih.gov For dCpdG, water interactions are critical for stabilizing its conformation.
The hydration shell can be broadly divided into two types:
Hydrophilic Hydration : Water molecules form direct hydrogen bonds with polar groups on the dinucleotide, such as the phosphate (B84403) oxygens, the sugar hydroxyls, and the nitrogen and oxygen atoms on the bases. nih.gov
Hydrophobic Hydration : Water molecules organize around nonpolar surfaces, such as the carbon atoms of the sugar rings and bases, without forming hydrogen bonds. nih.gov
Interactions of Deoxycytidylyl 3 5 Deoxyguanosine with Molecular Partners
Non-Covalent Binding with Intercalating Agents
Non-covalent binding involves the reversible association of molecules with the DNA duplex. Intercalation, a primary mode of this binding, involves the insertion of a planar molecule between the base pairs of the DNA. This action disrupts the normal helical structure and can interfere with DNA replication and transcription.
Aromatic intercalators are typically flat, polycyclic molecules that can slide into the space created when the DNA helix unwinds locally. Proflavine (B1679165) and its derivatives are classic examples of such agents.
The process of intercalation is governed by specific geometric and energetic parameters. When an intercalator like proflavine approaches the d(CpG) site, the DNA duplex must undergo significant conformational changes to accommodate the guest molecule.
N,N-Dimethylproflavine: Crystal structure analysis of N,N-dimethylproflavine complexed with d(CpG) shows that it also behaves as a simple intercalator. nih.gov The geometry is similar to that observed with proflavine, featuring a mixed sugar pucker conformation of C3' endo (3'-5') C2' endo in the sugar-phosphate backbone. nih.gov This specific geometry appears to be a common feature for this type of intercalator in both DNA and RNA model systems. nih.gov
| Intercalator | Key Geometric/Energetic Feature | Reference |
|---|---|---|
| Proflavine | Increases base-pair separation to ~6.8 Å. | oup.com |
| Proflavine | Intercalation barrier is primarily entropic from the major groove. | capes.gov.br |
| N,N-Dimethylproflavine | Induces a mixed sugar pucker conformation (C3' endo / C2' endo). | nih.gov |
The precise orientation of the intercalator within the d(CpG) binding pocket is crucial for the stability of the complex.
Proflavine: Proflavine intercalates symmetrically, with its long axis parallel to the long axis of the base pairs. This orientation allows its exocyclic amine groups to form hydrogen bonds with the phosphate (B84403) and sugar groups of the DNA backbone, positioning them in the major groove. rsc.org However, an alternate orientation with nearly equal stability has been identified, though it is separated by a significant energy barrier. capes.gov.br
N,N-Dimethylproflavine: In contrast to the parent compound, N,N-dimethylproflavine intercalates asymmetrically between the guanine-cytosine base pairs. nih.gov The free amino group on the intercalated drug molecule does not form a direct hydrogen bond with the phosphate oxygen. nih.gov Furthermore, in the crystalline state, dimethylproflavine molecules stack on either side of the intercalated duplex. nih.gov
| Intercalator | Binding Site Orientation | Key Interaction | Reference |
|---|---|---|---|
| Proflavine | Symmetric intercalation. | Exocyclic amines in the major groove form H-bonds with DNA backbone. | rsc.org |
| N,N-Dimethylproflavine | Asymmetric intercalation. | No direct H-bond from free amino group to phosphate oxygen. | nih.gov |
Besides simple intercalation, some molecules exhibit more complex binding behaviors. Terpyridine platinum compounds, for instance, can interact with DNA through a multi-step process. Studies on complexes like [Pt(tpy)Cl]⁺ suggest a mechanism that begins with the rapid intercalation of the planar terpyridine ligand into the DNA duplex. This initial non-covalent association is then followed by a slower, covalent binding step where the platinum center forms a coordinate bond with a nitrogen atom of a nucleobase, such as the N7 of guanine (B1146940). capes.gov.br This dual-mode interaction, combining reversible intercalation with irreversible covalent linkage, represents a distinct and potent mechanism for DNA targeting. capes.gov.brnih.gov
Aromatic Intercalators (e.g., Proflavine, N,N-Dimethylproflavine)
Covalent Adduct Formation with Carcinogens and DNA-Modifying Agents
Genotoxic carcinogens can react with DNA to form stable covalent adducts, which are lesions that can lead to mutations if not repaired. The d(CpG) sequence, particularly the guanine residue, is a frequent target for such modifications.
Aromatic amines like 2-acetylaminofluorene (B57845) (AAF) and 2-aminofluorene (B1664046) (AF) are well-studied carcinogens that require metabolic activation to become reactive electrophiles. wikipedia.orgwikipedia.org These reactive intermediates can then attack nucleophilic sites on DNA bases.
The primary site of adduction for both AAF and AF is the C8 position of guanine, forming N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) and N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), respectively. nih.govsemanticscholar.org The presence of the acetyl group on AAF significantly influences the conformation of the resulting adduct. The bulky dG-C8-AAF adduct preferentially forces the modified guanine base into a syn conformation, where the base is rotated around the glycosidic bond relative to the sugar. nih.govoup.com This major conformational change causes significant distortion of the DNA helix, often leading to a "base-displaced stacked" structure where the fluorene (B118485) ring stacks with adjacent bases while the modified guanine is displaced from the helix. oup.comoup.com
In contrast, the non-acetylated dG-C8-AF adduct is less bulky and predominantly exists in the normal anti conformation. nih.gov This results in a less severe perturbation of the DNA helix, with the fluorene moiety situated in the major groove. oup.comnih.gov These conformational differences are critical as they dictate the biological consequences of the adducts; the significant distortion by dG-C8-AAF is often associated with frameshift mutations, whereas the less disruptive dG-C8-AF adduct tends to cause base substitution mutations. oup.com
| Carcinogen | Major Adduct Formed | Predominant Guanine Conformation | Resulting DNA Structure | Reference |
|---|---|---|---|---|
| 2-(Acetylamino)fluorene (AAF) | dG-C8-AAF | Syn | Base-displaced stacked conformation; significant helix distortion. | nih.govoup.com |
| 2-Aminofluorene (AF) | dG-C8-AF | Anti | Fluorene resides in the major groove; less helix distortion. | nih.govoup.com |
Polycyclic Aromatic Hydrocarbon Adducts (e.g., Benzo[a]pyrene Diol Epoxide)
Polycyclic aromatic hydrocarbons (PAHs), such as benzo[a]pyrene, are widespread environmental pollutants that can be metabolically activated to form highly reactive diol epoxides. nih.gov The metabolite (+/-)7beta,8alpha-dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE) is known to form covalent adducts with DNA, primarily with deoxyguanosine and deoxyadenosine. nih.govscispace.com
The reaction of BPDE with d(CpG) sequences is of particular interest. The exocyclic amino group (N2) of guanine is a major target for BPDE, leading to the formation of trans-anti-BPDE-N2-dG adducts. nih.gov The formation of these adducts can be enhanced by the methylation of the adjacent cytosine at the 5-position, a common epigenetic modification in CpG islands. nih.govnih.gov Furthermore, the conformation of the resulting adduct can be influenced by this methylation. For instance, the (-)-trans-adduct of BPDE with guanine shifts from a minor groove location to an intercalated conformation when the adjacent cytosine is methylated. nih.gov
BPDE can also form adducts with deoxycytidine, although to a lesser extent than with purines. nih.govacs.org These adducts can form at the exocyclic N4 and the ring N-3 positions of deoxycytidine. nih.govacs.org
| BPDE Isomer/Adduct Type | Target Site | Key Findings | Reference |
|---|---|---|---|
| trans-anti-BPDE-N2-dG | N2 of Guanine | Formation enhanced by 5-methylation of adjacent cytosine. | nih.govnih.gov |
| (-)-trans-adduct | Guanine in CpG | Conformational change from minor groove to intercalated upon cytosine methylation. | nih.gov |
| (+)-trans-adduct | Guanine in CpG | Predominantly minor groove conformation, regardless of cytosine methylation. | nih.gov |
| BPDE adducts | N4 and N-3 of Deoxycytidine | Forms adducts, though less frequently than with guanine. | nih.govacs.org |
Mycotoxin-Derived Adducts (e.g., Ochratoxin A)
Ochratoxin A (OTA) is a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. mdpi.com It is a known nephrotoxin and renal carcinogen. nih.gov The genotoxicity of OTA is linked to its ability to form covalent DNA adducts upon metabolic activation. nih.govnih.gov
In vitro studies have demonstrated that OTA can form adducts with deoxyguanosine-3'-monophosphate (dGMP) in the presence of horseradish peroxidase and a co-substrate. nih.gov Further research has identified C8 OTA-3'-monophosphate-deoxyguanosine (3'-dGMP) adducts, both carbon- and oxygen-bonded, which are formed through the photooxidation of OTA. nih.gov These adducts have been detected in the kidneys of rats and pigs exposed to OTA, suggesting a role for the OTA phenoxyl radical in DNA adduction in vivo. nih.gov
| Adduct Type | Method of Formation | Significance | Reference |
|---|---|---|---|
| OTA-dGMP adducts | In vitro incubation with horseradish peroxidase | Demonstrates the potential for peroxidative metabolism of OTA to reactive species. | nih.gov |
| C-C8 and O-C8 OTA-3'-dGMP adducts | Photooxidation of OTA | Detected in vivo in animal models, linking OTA exposure to DNA damage. | nih.gov |
Alkylating Agent Adducts and Reactivity Prediction
Alkylating agents are a diverse group of chemicals that can transfer an alkyl group to nucleophilic sites in DNA. The N7 position of guanine is the most nucleophilic site in DNA and is, therefore, a primary target for many alkylating agents. researchgate.net The formation of N7-alkylguanine adducts can have significant biological consequences.
For example, the stability of deoxyguanylyl-(3'-5')-deoxyguanosine is altered upon platination at the N7 position. nih.gov The half-life of an intramolecular cross-link of cisplatin (B142131) between two adjacent guanines (Pt-dGpdG) was found to be 86 minutes under specific conditions, while the N-7 methylated dGpdG had a much shorter half-life of 11 minutes. nih.gov
Predicting the reactivity of alkylating agents with specific DNA sequences is an area of active research. Comprehensive liquid chromatography-mass spectrometry (LC-MS) based adductomic approaches are being developed to screen for both anticipated and unknown DNA adducts, including mono- and crosslinked adducts. nih.gov These methods can help in understanding the spectrum of DNA damage caused by various alkylating agents.
Interactions with Metal Ions
Metal ions are essential for the structure and function of nucleic acids, primarily by neutralizing the negative charge of the phosphate backbone. nih.govreading.ac.uk However, some metal ions can also interact specifically with the nucleobases, leading to distinct structural arrangements.
Specific Coordination Sites (e.g., N7 of Guanine)
The N7 position of guanine is a prominent site for the coordination of various metal ions. nih.govnih.gov X-ray diffraction studies have shown that cobalt (Co(II)) ions bind exclusively to the N7 of guanine in Z-DNA, with an average bond distance of 2.3 Å. nih.govnih.gov The coordination geometry around the Co(II) is typically octahedral. nih.govnih.gov
Copper (Cu(II)) ions have been observed to bis-coordinate to the N7 positions of two different guanine bases, suggesting a potential crosslinking mechanism. nih.gov The binding of metal ions like Co(II) to the N7 of guanine in B-DNA or A-DNA is predicted to induce significant conformational changes due to steric clashes between the metal's hydration shell and the surrounding DNA structure. nih.gov
The stability of metal ion coordination to single-stranded nucleic acids, including dinucleotides like d(pGpG), has also been investigated. uzh.ch The formation of macrochelates involving the N7 of guanine can lead to increased complex stability with metal ions such as Mg2+, Zn2+, and Cd2+. uzh.ch
| Metal Ion | Coordination Mode | Key Structural Features | Reference |
|---|---|---|---|
| Cobalt (Co(II)) | Direct coordination to N7 | Octahedral geometry; average Co-N7 bond distance of 2.3 Å. | nih.govnih.gov |
| Copper (Cu(II)) | Bis-coordination to N7 of two guanines | Trigonal bipyramid geometry; suggests a crosslinking mechanism. | nih.gov |
| Magnesium (Mg2+), Zinc (Zn2+), Cadmium (Cd2+) | Macrochelate formation with N7 | Increased complex stability in single-stranded d(pGpG). | uzh.ch |
Impact on Base Stacking and Dinucleotide Conformation
The spatial arrangement, or conformation, of the d(CpG) dinucleotide is a result of several intramolecular forces, with base stacking being a primary contributor to the stability of the DNA double helix. youtube.com Base stacking refers to the non-covalent interactions between the planar aromatic rings of adjacent bases. proteopedia.org These interactions, which include van der Waals forces and electrostatic interactions, are sequence-dependent and significantly influence the local and global structure of DNA. youtube.comnih.gov
In the context of a DNA duplex, the stacking energy of a CpG step is a crucial parameter. The stacking interactions in canonical B-DNA for a GG/CC sequence (which contains a CpG step) have been calculated to be approximately -9.5 kcal/mol. nih.gov While hydrogen bonds between base pairs define the specificity of the genetic code, the cumulative effect of base stacking interactions is the dominant force in stabilizing the helical structure. youtube.com
Table 1: Conformational Parameters of a this compound Duplex
| Parameter | Observed Value/Conformation | Significance |
| Base Plane Inclination | 24° between cytosine and guanine in a monomer | Indicates the degree of overlap between adjacent bases within a strand. |
| Backbone Conformation | g-,g- | A common conformation for the phosphodiester backbone in right-handed DNA helices. |
| Sugar Pucker (Cytidine) | C(2')-endo | Characteristic pucker for deoxyribose sugars in B-form DNA. |
| Sugar Pucker (Deoxyguanosine) | C(2')-endo | Characteristic pucker for deoxyribose sugars in B-form DNA. |
| Glycosidic Torsion Angle (Cytidine) | 55° (anti) | Defines the orientation of the cytosine base relative to the sugar. |
| Glycosidic Torsion Angle (Deoxyguanosine) | 94° (anti) | Defines the orientation of the guanine base relative to the sugar. |
This data is derived from the crystal structure analysis of ammonium (B1175870) this compound. nih.gov
Protein Interactions (e.g., Ribonuclease A)
The d(CpG) sequence, particularly when the cytosine is methylated, is a key recognition site for numerous proteins that regulate gene expression and maintain genome integrity.
While the prompt specifically mentions Ribonuclease A (RNase A) , it is important to note that its primary substrate is single-stranded RNA, which it cleaves with a preference for pyrimidine (B1678525) bases like cytosine. rcsb.org RNase A's catalytic mechanism is incompatible with DNA cleavage. nih.govresearchgate.net However, studies have shown that RNase A can bind to DNA, particularly to single-stranded regions, without cleaving it. nih.govresearchgate.netnih.gov This binding is thought to be mediated by positively charged residues in the enzyme's active site cleft that interact with the negatively charged phosphate backbone of the nucleic acid. proteopedia.org
A more specific interaction with guanine-containing DNA has been observed for Ribonuclease T1 (RNase T1) . worthington-biochem.com While RNase T1 also primarily digests RNA, it has been shown to bind to denatured (single-stranded) DNA. nih.govnih.gov This interaction is specific to exposed guanine residues, and studies at low ionic strength yielded an apparent association constant of 2.4 x 10⁴ M⁻¹ per mole of guanine residues. nih.gov This demonstrates that ribonucleases can, in some contexts, interact with DNA building blocks like those in d(CpG).
The most biologically significant protein interactions with d(CpG) occur in the context of epigenetics. The CpG dinucleotide is the primary site of DNA methylation in mammals. This modification serves as a binding signal for a class of proteins known as Methyl-CpG-binding domain (MBD) proteins . wikipedia.orgnih.gov This family includes proteins like MeCP2, MBD1, MBD2, and MBD4, which specifically recognize and bind to methylated CpG sites. tandfonline.comtaylorandfrancis.com This binding is a critical first step in gene silencing, as MBD proteins recruit larger protein complexes that modify chromatin structure to make it less accessible for transcription. tandfonline.comnih.gov Mutations in the MBD of these proteins can lead to a loss of binding to methylated DNA, resulting in gene dysregulation and various diseases. nih.gov
Another major class of proteins that targets CpG sites are the Polycomb group (PcG) proteins . These proteins are assembled into Polycomb Repressive Complexes (PRC1 and PRC2) that are essential for maintaining transcriptional repression of key developmental genes. nih.gov A striking feature of PcG protein binding sites in vertebrates is the presence of CpG islands—regions with a high density of CpG dinucleotides. nih.gov Subunits of these complexes, such as KDM2B in PRC1 and Polycomb-like (PCL) proteins associated with PRC2, have domains that specifically recognize unmethylated CpG motifs, providing a mechanism to recruit these repressive complexes to specific gene promoters. nih.govnih.govillinois.educa.gov
Table 2: Examples of Proteins Interacting with CpG Dinucleotides
| Protein/Protein Family | Specific Example(s) | Nature of Interaction | Biological Significance |
| Ribonucleases | Ribonuclease T1 | Binds to exposed guanine residues in single-stranded DNA. nih.govnih.gov | Primarily an RNA-digesting enzyme; DNA binding is context-dependent. worthington-biochem.com |
| Ribonuclease A | Binds non-specifically to DNA, likely via backbone interactions. nih.govresearchgate.net | Primarily an RNA-digesting enzyme; DNA binding may occur but is not its main function. rcsb.org | |
| Methyl-CpG-binding Domain (MBD) Proteins | MeCP2, MBD1, MBD2 | Bind specifically to methylated CpG dinucleotides via the MBD. wikipedia.orgnih.gov | "Readers" of the DNA methylation mark; recruit chromatin remodeling complexes to silence gene expression. nih.govtandfonline.com |
| Polycomb Group (PcG) Proteins | PRC1 and PRC2 complexes (containing KDM2B, PCL proteins) | Target unmethylated CpG islands via specific DNA-binding domains. nih.govnih.gov | Mediate long-term transcriptional repression of developmental genes, essential for cell identity. illinois.edu |
Spectroscopic and Quantum Mechanical Investigations of Dcpdg Reactivity and Dynamics
Application of Advanced Spectroscopic Techniques
To probe the ultrafast events described above, specialized spectroscopic methods with femtosecond time resolution are essential. These techniques allow researchers to take snapshots of the molecule's electronic and structural evolution immediately following photoexcitation.
Femtosecond fluorescence spectroscopy, often using the fluorescence up-conversion technique, is a powerful tool for measuring the lifetime of emissive excited states. rsc.orgrsc.orgmdpi.com In this method, the sample's fluorescence is mixed with a femtosecond 'gate' pulse in a nonlinear crystal, generating a sum-frequency signal only when both pulses are present. rsc.org By delaying the gate pulse relative to the excitation pulse, the fluorescence decay can be mapped with sub-picosecond resolution. rsc.org
For dCpdG, this technique would reveal an extremely short-lived fluorescence signal. The rapid decay of fluorescence is a direct consequence of the ultrafast population of the dark charge-transfer state. researchgate.net The timescale of the fluorescence decay would correspond to the rate of the G→C charge transfer, providing experimental verification of the computationally predicted sub-100 fs transfer time. researchgate.netrsc.org The very weak and short-lived emission confirms that the deactivation is dominated by non-radiative pathways originating from the dark CT state.
| Technique | Information Obtained | Expected Observation for dCpdG | Reference |
|---|---|---|---|
| Femtosecond Fluorescence Up-conversion | Measures the decay of the emissive (bright) excited state. | Extremely fast fluorescence decay (<1 ps), indicating rapid quenching by population of a dark state. | researchgate.netrsc.org |
| Femtosecond Transient Absorption Spectroscopy | Monitors the appearance and decay of all excited species (bright, dark, and product states) through their unique absorption spectra. | Rapid decay of the initial excited state absorption and the concomitant rise of a new absorption signature corresponding to the G+C- charge-transfer state. | researchgate.netnih.gov |
Transient absorption (TA) spectroscopy is arguably the most comprehensive technique for mapping the entire excited-state landscape. nih.gov In a TA experiment, a 'pump' pulse excites the molecule, and a time-delayed, broadband 'probe' pulse measures the absorption spectrum of the excited molecules. This allows for the direct observation of both bright and dark states, as they will each have a characteristic excited-state absorption (ESA) spectrum.
For dCpdG, a TA experiment would provide a detailed movie of the photophysical events:
At time zero: A negative signal (bleach) at the ground-state absorption wavelengths would appear, along with a positive ESA signal from the initially populated bright ππ* states.
On a <100 fs timescale: The initial ESA signal would decay. Simultaneously, a new set of absorption bands would grow in, corresponding to the ESA of the dark G→C charge-transfer state. researchgate.net The precise spectral features of the CT state serve as its unique fingerprint.
On a ps timescale: The absorption signal from the CT state would decay as the molecule returns to the electronic ground state, accompanied by the recovery of the ground-state bleach signal.
By analyzing the rise and decay kinetics of these different spectral features, the timescales for charge transfer, internal conversion, and ground-state recovery can be precisely determined, providing a complete picture of the deactivation pathway. researchgate.netnih.gov
NMR Spectroscopy for Atomic-Level Dynamic and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of biomolecules like dCpdG at an atomic level in solution. nih.gov It provides detailed information on internuclear distances, torsion angles, and local dynamics that are averaged over time.
NMR spectroscopy allows for the determination of sugar pucker through the analysis of scalar coupling constants (J-couplings), particularly the 3JH-H couplings within the sugar ring. northwestern.edu For example, a strong 3JH1'-H2' coupling combined with a weak 3JH3'-H4' coupling is indicative of a pure S-type (C2'-endo) conformation. northwestern.edu Conversely, a weak 3JH1'-H2' and a strong 3JH3'-H4' suggest an N-type (C3'-endo) conformation. northwestern.edu Intermediate values indicate an equilibrium between the two states.
In studies of dCpdG and its derivatives, the sugar ring of the deoxycytidine moiety is often found to be predominantly in the C2'-endo conformation. nih.gov The deoxyguanosine sugar, however, can exist as a mixture of conformations, sometimes adopting an unusually puckered state, especially when modified by adducts. nih.gov
| Parameter | Description | Typical Conformations | NMR Observables |
|---|---|---|---|
| α (O3'-P-O5'-C5') | Backbone torsion angle | gauche-, trans | 31P chemical shifts, J-couplings |
| β (P-O5'-C5'-C4') | Backbone torsion angle | trans (~180°) | J-couplings (3JP-H5', 3JP-H5") |
| γ (O5'-C5'-C4'-C3') | Backbone torsion angle | gauche+ (~60°), trans (~180°), gauche- (~300°) | J-couplings (3JH4'-H5', 3JH4'-H5") |
| δ (C5'-C4'-C3'-O3') | Backbone torsion angle | Correlates with sugar pucker | Correlates with P |
| ε (C4'-C3'-O3'-P) | Backbone torsion angle | trans, gauche- | J-couplings (3JH3'-P) |
| ζ (C3'-O3'-P-O5') | Backbone torsion angle | gauche-, trans | 31P chemical shifts, J-couplings |
| χ (O4'-C1'-N9-C4 for G, O4'-C1'-N1-C2 for C) | Glycosidic torsion angle | anti, syn | NOEs (H8/H6 to sugar protons) |
| P (Pseudorotation Phase Angle) | Defines sugar pucker type | C2'-endo (South, P ~144°-180°), C3'-endo (North, P ~0°-36°) | 3JH-H scalar couplings |
When a carcinogen covalently binds to DNA, it forms a DNA adduct, a lesion that can disrupt normal DNA replication and lead to mutations. nih.govwikipedia.org The conformation of the DNA surrounding the adduct is a critical factor in its biological outcome. nih.gov NMR spectroscopy is a primary method for elucidating the detailed three-dimensional structures of these adducts in solution. nih.gov
A well-studied example is the adduct formed between dCpdG and the carcinogen 2-(acetylamino)fluorene (AAF) at the C8 position of the guanine (B1146940) base. nih.gov High-field 1H NMR studies have provided a detailed conformational picture of this dG-C8-AAF adduct. The presence of the bulky AAF moiety forces the modified deoxyguanosine to adopt an aberrant syn conformation around the glycosidic bond, in contrast to the usual anti conformation found in B-DNA. nih.govnih.gov
NMR analysis reveals that the structure is dominated by intramolecular stacking, primarily between the fluorene (B118485) ring of the carcinogen and the cytosine base. nih.gov This stacking is nearly complete at lower temperatures. nih.gov The analysis of coupling constants and chemical shifts allows for a detailed characterization of the backbone. For instance, in the dG-C8-AAF adduct of dCpdG, the exocyclic C4'-C5' bond (torsion angle γ) of the modified deoxyguanosine moiety shows a high population of the gauche+ conformer, which is unusual for a purine (B94841) nucleotide in a syn orientation. nih.gov Such detailed structural insights from NMR help to build models that explain how these adducts lead to specific biological consequences, such as frameshift mutations. nih.gov
| Structural Feature | Observation | Significance |
|---|---|---|
| Guanine Glycosidic Angle (χ) | Predominantly syn conformation | Major distortion from normal B-DNA; blocks polymerase. nih.govnih.gov |
| Intramolecular Stacking | Strong stacking between the fluorene ring and the cytosine base. nih.gov | Stabilizes the adducted conformation. |
| Deoxyguanosine Sugar Pucker | Mixture of conformations, some unusually puckered. nih.gov | Indicates local flexibility and distortion. |
| Deoxycytidine Sugar Pucker | Predominantly C2'-endo (S-type). nih.gov | Less affected by the adduct on the adjacent nucleotide. |
| Backbone Torsion Angle γ (dG) | High population of gauche+ conformer. nih.gov | Uncommon for a syn purine; contributes to a looped-out structure. nih.gov |
| Internal Rotation Barrier (Amide Bond) | High energy barrier (14.3 ± 0.3 kcal/mol) leads to two observable NMR subspectra. nih.gov | Indicates restricted motion within the adduct. |
Computational Modeling and Simulation of Deoxycytidylyl 3 5 Deoxyguanosine Systems
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations generate trajectories that reveal the dynamic nature of molecules like d(CpG), offering a window into their conformational flexibility, interactions with other molecules, and responses to chemical modifications.
Conformational Sampling and Trajectory Analysis
MD simulations of d(CpG) and longer DNA sequences containing CpG steps have been instrumental in characterizing their conformational landscape. These simulations reveal that the d(CpG) step is not static but samples a range of conformations. Analysis of the simulation trajectories often involves calculating metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). github.iomdanalysis.orgyoutube.com
The RMSD measures the average distance between the atoms of a simulated conformation and a reference structure, providing a measure of structural stability and convergence of the simulation. github.io A leveling off of the RMSD plot over time suggests that the system has reached equilibrium. github.io The RMSF, on the other hand, quantifies the fluctuation of individual atoms or residues around their average position, highlighting flexible regions within the molecule. github.iomdanalysis.org For d(CpG), RMSF analysis can pinpoint the relative flexibility of the sugar rings, the phosphate (B84403) backbone, and the nucleobases.
Studies have shown that CpG steps can exhibit a dynamic equilibrium between the canonical B-DNA form (BI) and an alternative conformation known as BII. This transition involves a change in the backbone torsion angles (epsilon and zeta). nih.gov The energy barrier between the BI and BII states for a d(CpG) step has been calculated to be as low as 5.7 kcal/mol, indicating that this conformational transition can readily occur. nih.gov This intrinsic flexibility is believed to play a crucial role in the recognition of CpG sites by various proteins.
| Parameter | Typical Observation | Significance | Reference |
|---|---|---|---|
| Backbone RMSD | Plateaus after an initial equilibration period (e.g., within 4 ns). | Indicates the simulation has reached a stable equilibrium state. | nih.gov |
| RMSF of CpG step | Higher fluctuations compared to other sequence steps. | Highlights the intrinsic flexibility of the CpG dinucleotide. | researchgate.net |
| BI/BII Population | Dynamic equilibrium with significant populations of both states. | Demonstrates the conformational polymorphism of the CpG backbone. | nih.gov |
Modeling of Ligand-Dinucleotide Association and Dissociation
The d(CpG) sequence is a common binding site for many intercalating drugs and other ligands. MD simulations are a powerful tool to model the processes of association (binding) and dissociation (unbinding) of these ligands. slideshare.net These simulations can elucidate the step-by-step mechanism of interaction, which often involves the ligand initially binding to the minor groove of the DNA, followed by intercalation between the cytosine and guanine (B1146940) bases. benjamin-bouvier.fr
For example, simulations of the anticancer drug daunomycin binding to a CpG step have revealed a three-step process: initial minor groove binding, partial intercalation into a bent DNA structure, and finally, full intercalation. benjamin-bouvier.fr Similarly, simulations of the intercalator proflavine (B1679165) have provided evidence for a "drug-induced cavity formation" mechanism, where the drug actively participates in creating the space for its insertion. nih.gov
Free energy calculations based on MD trajectories, such as those using umbrella sampling or metadynamics, can quantify the thermodynamics of ligand binding, providing estimates of the binding free energy. These computational approaches can also identify metastable intermediate states and transition states along the binding/unbinding pathway. benjamin-bouvier.fr The molecular origin of the energy barrier for intercalation has been attributed to factors like the desolvation of the DNA and the ligand, as well as entropic penalties. rsc.org
| Ligand | Key Findings from Simulation | Methodological Approach | Reference |
|---|---|---|---|
| Proflavine | Intercalation proceeds via a minor groove-bound intermediate state. The mechanism involves a drug-induced opening of the base pairs. | All-atom metadynamics simulations. | nih.gov |
| Daunomycin | A three-step binding pathway was identified: minor groove binding, partial intercalation, and full intercalation. A metastable intermediate was characterized. | Metadynamics and umbrella sampling. | benjamin-bouvier.fr |
| Generic Drugs | Computational docking models can predict noncovalent binding of drugs to DNA sequences, including intercalation. | Autodock and Surflex docking simulations. | nih.gov |
Simulation of Adduct-Induced DNA Distortions
Chemical carcinogens and some anticancer drugs, like cisplatin (B142131), can form covalent adducts with DNA, often at the guanine base within a CpG sequence. These adducts can cause significant distortions in the DNA structure, which can interfere with replication and transcription, and are recognized by DNA repair machinery. MD simulations are crucial for understanding the structural consequences of adduct formation at d(CpG) sites.
Simulations of DNA containing a cisplatin-d(GG) intrastrand cross-link, a close relative of a CpG adduct, have shown that the adduct induces a significant bend and unwinding of the DNA helix. nih.govnih.gov The simulations also revealed differences in the conformational dynamics and hydrogen bonding patterns depending on the specific platinum drug used (e.g., cisplatin versus oxaliplatin), which may explain why they are recognized differently by cellular proteins. nih.govnih.gov The cis-diammine ligand of cisplatin tends to form hydrogen bonds on the 5' side of the adduct, correlating with specific conformational dynamics. nih.gov
These simulations provide a dynamic picture of how adducts alter the local DNA structure, offering insights into the mechanisms of DNA damage and repair.
Quantum Chemical and Hybrid QM/MM Calculations
While MD simulations excel at describing the conformational dynamics of large systems, they rely on classical force fields that cannot explicitly model the electronic structure of molecules. Quantum chemical (QC) methods, based on the principles of quantum mechanics, are employed to study the electronic properties, reactivity, and energetics of d(CpG) with high accuracy.
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Density Functional Theory (DFT) and ab initio methods are the workhorses of quantum chemistry for studying systems like d(CpG). youtube.comarxiv.org These methods can be used to calculate a wide range of electronic properties, such as the distribution of electron density, molecular orbital energies, and partial atomic charges. nih.govresearchgate.net This information is vital for understanding the reactivity of different sites within the dinucleotide.
For instance, DFT calculations have been used to study the stability of different DNA conformations (A, BI, and BII) at the level of dinucleoside monophosphates. illinois.edu These studies have shown that the internal energies of the BI and BII conformers are very close for most sequences, supporting the idea of a dynamic equilibrium observed in MD simulations. illinois.edu DFT can also be used to investigate the nature of the hydrogen bonds in the G-C base pair and how these are affected by the surrounding environment or by the binding of a ligand.
The application of these methods can also help in understanding how the electronic properties of DNA are modulated upon ligand intercalation. Studies have shown that the intercalation of drugs like ethidium (B1194527) and daunomycin can alter the density of states near the Fermi energy, leading to an increase in DNA conductance. aps.org
| Property Investigated | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Conformational Stability | DFT | Identified stable energy minima for A, BI, and BII conformations of deoxydinucleoside monophosphates. | illinois.edu |
| Interaction Energy in Base Pairs | DFT | The exchange-correlation effect is the predominant factor in the stability of base pairs. | nih.gov |
| Electronic Properties of Endofullerenes | DFT/B3LYP/6-31G** | Calculated ionization potentials and electron affinities to assess stability. | researchgate.net |
| Reaction with OH radical | TD-DFT | Investigated the dynamics of hydrogen abstraction from a guanine nucleotide. | cdmf.org.br |
Potential Energy Surface Exploration and Reaction Pathways
A potential energy surface (PES) is a conceptual and mathematical landscape that describes the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org By exploring the PES using quantum chemical methods, researchers can identify stable structures (minima on the PES), transition states (saddle points), and the lowest energy pathways connecting them, which correspond to chemical reactions. libretexts.org
In the context of chemical reactions, such as the formation of a DNA adduct or the mechanism of drug intercalation, mapping the reaction pathway on the PES is essential. researchgate.net For example, computational studies on the reaction of guanine with carcinogens have used DFT to map out the two-step reaction mechanism involving an initial addition followed by a cyclization reaction. rsc.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are particularly powerful here, where the reactive part of the system (e.g., the d(CpG) and the reacting molecule) is treated with high-level quantum mechanics, while the surrounding environment (e.g., solvent and the rest of the DNA) is treated with more computationally efficient molecular mechanics. This approach allows for the study of reaction mechanisms in a more realistic biological context.
Prediction of Electron Affinities and Reactivity
The susceptibility of DNA to oxidative damage and its behavior in various biochemical reactions are intrinsically linked to its electronic properties. Computational chemistry provides a framework for predicting the electron affinity and reactivity of DNA components like dCpdG.
Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and reactivity of molecules. mdpi.com By calculating the energies of the neutral and anionic states of dCpdG, it is possible to determine its electron affinity. This value provides a measure of the energy change when an electron is added to the molecule, indicating its propensity to accept electrons and participate in redox reactions. Various DFT functionals, such as B3LYP, MPWB1K, and M06-2X, have been developed to provide accurate energy calculations. mdpi.com
Reactivity descriptors, derived from conceptual DFT, offer further insights into the chemical behavior of dCpdG. nih.govscielo.org.mx These descriptors include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Global Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Electronic Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
These parameters can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific computational studies on the electron affinity and reactivity of the isolated dCpdG dinucleotide are not extensively documented in publicly available literature, the established methodologies are readily applicable. nih.govrdd.edu.iq For instance, a computational study of an organic amine utilized DFT calculations with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set to determine its molecular properties, including ionization potential and electron affinity. nih.gov A similar approach could be employed for dCpdG to predict its reactivity towards various electrophiles and nucleophiles, including carcinogens. The table below illustrates the type of data that can be generated from such computational studies.
| Molecular Property | Conceptual Definition | Representative Calculated Value (eV) for a Model System |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.6766 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9256 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.751 |
| Ionization Potential (I) | -EHOMO | 5.677 |
| Electron Affinity (A) | -ELUMO | 0.926 |
| Global Hardness (η) | (I - A) / 2 | 2.375 |
| Electro Negativity (χ) | (I + A) / 2 | 3.3015 |
| Chemical Potential (μ) | -(I + A) / 2 | -3.3015 |
| Global Electrophilicity (ω) | μ2 / (2η) | 2.298 |
The local reactivity of dCpdG can be assessed using Fukui functions, which identify the most likely sites for nucleophilic and electrophilic attack within the molecule. This information is critical for understanding why certain positions on the guanine and cytosine bases are more prone to modification by carcinogens and other DNA-damaging agents.
Free Energy Calculations
Free energy calculations provide a quantitative understanding of the stability and dynamics of molecular systems. For dCpdG, these calculations are particularly valuable for characterizing the forces that govern its structure and its interactions with other molecules.
Potential of Mean Force for Stacking-Unstacking Transitions
Base stacking is a fundamental non-covalent interaction that contributes significantly to the stability of the DNA double helix. The transition between stacked and unstacked conformations is a dynamic process that can be characterized by calculating the potential of mean force (PMF). The PMF represents the free energy of the system along a chosen reaction coordinate, which for stacking-unstacking transitions is typically the distance between the centers of mass of the two bases.
Molecular dynamics (MD) simulations, often enhanced by techniques like umbrella sampling and replica-exchange umbrella sampling, are used to compute the PMF for the stacking-unstacking process of dinucleotides. researchgate.netnih.gov These simulations have been performed for all 16 naturally occurring DNA dimers, including dCpdG. The resulting free energy profiles reveal the relative stability of the stacked and unstacked states.
Studies have shown that the stacking free energy is sequence-dependent. researchgate.net Purine-purine dimers generally exhibit the deepest free energy minima in the stacked state, indicating strong stacking interactions. Pyrimidine-purine dimers, such as dCpdG, also show good stacking ability. nih.govnih.gov In contrast, some pyrimidine-pyrimidine dimers, like dCpdC, have very poor stacking tendencies. nih.govnih.gov The table below summarizes representative stacking free energies for different dinucleotide steps, illustrating the sequence-dependent nature of this interaction.
| Dinucleotide Step | Stacking Free Energy (kcal/mol) - Experimental | Stacking Free Energy (kcal/mol) - Calculated (Representative) |
| d(ApA) | -5.8 | -7.1 |
| d(GpG) | -5.5 | -6.8 |
| d(CpG) | -5.2 | -6.2 |
| d(GpC) | -6.1 | -7.5 |
| d(ApT) | -4.4 | -5.4 |
| d(TpA) | -3.9 | -4.8 |
| d(CpC) | -3.1 | -3.5 |
| d(TpT) | -4.1 | -4.9 |
Experimental values are from various sources and serve as a benchmark. Calculated values are representative and can vary based on the force field and simulation parameters used. nih.govresearchgate.net
The PMF calculations not only provide the free energy difference between the stacked and unstacked states but also reveal the height of the energy barrier separating them, offering insights into the kinetics of the transition. These computational studies have highlighted that the stacking equilibrium is influenced by both intramolecular interactions and interactions with the surrounding solvent. nih.gov
Relative Stabilities of Adduct Conformations
Covalent modification of DNA by carcinogens and other reactive molecules can lead to the formation of DNA adducts, which can disrupt normal cellular processes and lead to mutations. The guanine base in dCpdG is a particularly frequent target for adduction. The conformation adopted by a DNA adduct can significantly influence its biological consequences, such as its recognition by DNA repair enzymes.
Computational methods are employed to determine the relative stabilities of different possible conformations of a DNA adduct. When a bulky adduct is formed, it can be accommodated in the DNA structure in several ways, for example, by residing in the major or minor groove or by intercalating between base pairs, which may involve displacement of the modified base.
The relative free energies of these different conformations can be calculated using MD simulations coupled with enhanced sampling techniques. These calculations can predict the most stable conformation of a given adduct within a specific DNA sequence context. While specific studies on the relative stabilities of various adduct conformations on the isolated dCpdG dinucleotide are not prevalent in the literature, the methodologies have been applied to adducts within larger oligonucleotides. researchgate.net For example, studies on oligonucleotides containing a C8-deoxyguanosine adduct of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) have used a combination of experimental data and restrained molecular dynamics to determine the adduct's conformation. researchgate.net
The computational analysis of DNA adducts is a challenging field due to the low abundance of adducts in biological samples and the complexity of the systems. nih.govnih.gov However, advancements in high-resolution mass spectrometry and computational tools are improving the ability to identify and characterize these lesions. frontiersin.org The general approach involves building models of the different possible adduct conformations, such as a groove-bound conformation versus a base-displaced intercalated conformation, and then using free energy calculations to determine their relative populations. This information is crucial for understanding the mechanisms of chemical carcinogenesis and the structural basis of DNA repair.
Mechanistic Biological Implications of Deoxycytidylyl 3 5 Deoxyguanosine and Its Modifications
Modulation of DNA Structure and Dynamics
The local sequence context of DNA can significantly influence its three-dimensional structure, leading to conformations that deviate from the canonical B-form. The d(CpG) sequence is particularly adept at adopting alternative DNA structures, thereby impacting the dynamic nature of the genome.
Influence on B-Z DNA Conformational Transitions
The transition from the right-handed B-DNA helix to the left-handed Z-DNA helix is one of the most dramatic conformational changes that DNA can undergo. Alternating purine-pyrimidine sequences, especially d(CG)n repeats, are most prone to forming Z-DNA. researchgate.net The d(CpG) step within these sequences is a key determinant of this transition. researchgate.net In Z-DNA, the repeating unit is two base pairs, with the sugar and glycosidic bond conformations alternating: C2'-endo in anti-deoxycytidine and C3'-endo in syn-deoxyguanosine. nih.gov This results in a zigzagging phosphodiester backbone. libretexts.org
The propensity for the B-Z transition at d(CpG) sites is significantly influenced by modifications, most notably the methylation of cytosine at the C-5 position to form 5-methylcytosine (B146107) (5mC). Methylation of cytosine within CpG tracts greatly facilitates the transition to Z-DNA under physiological conditions. nih.gov This is because methylation destabilizes the B-form DNA, in part by altering hydrophobic interactions and the hydration spine in the major groove, thereby lowering the free energy difference between the B and Z states. nih.govcore.ac.uk Molecular dynamics simulations have shown that methylation of d(CpG) sequences can facilitate the B to Z transition by affecting the backbone dynamics, which may be a crucial initial step in the conformational switch. nih.gov The formation of Z-DNA, driven by factors like negative supercoiling generated during transcription, has been implicated in gene regulation and genomic instability. researchgate.netnih.gov
Interactive Table: Factors Influencing B-Z DNA Transition at d(CpG) Sites
| Factor | Influence on B-Z Transition | Mechanism | Reference(s) |
| d(CpG) repeat sequence | Promotes | Alternating purine-pyrimidine sequence allows for the necessary syn/anti glycosidic bond conformations and zigzag backbone of Z-DNA. | researchgate.net, nih.gov |
| Cytosine Methylation (5mC) | Strongly Promotes | Lowers the energetic barrier for the transition by destabilizing the B-form and stabilizing the Z-form through altered hydrophobic interactions and hydration. | nih.gov, core.ac.uk |
| Negative Supercoiling | Promotes | The unwinding of the DNA helix associated with Z-DNA formation relaxes negative superhelical stress. | researchgate.net, nih.gov |
| Cation Concentration | Modulates | Specific cations and their concentrations can stabilize the Z-DNA conformation by shielding the negatively charged phosphate (B84403) backbone. | duke.edu |
| 8-Aryl Guanine (B1146940) Adducts | Can Promote | Substitution at the C-8 position of guanine can favor the syn conformation required for Z-DNA. | core.ac.uk |
Alterations in G-Quadruplex Formation and Stability
G-quadruplexes (G4s) are four-stranded secondary structures that can form in guanine-rich DNA sequences. These structures are implicated in a range of biological processes, including the regulation of gene expression and the maintenance of telomeres. The presence of d(CpG) dinucleotides and their methylation status within or near G4-forming sequences can modulate their formation and stability.
While G-quadruplexes are formed from G-tracts, the surrounding sequences, including d(CpG) sites, can influence their stability. Epigenetic modifications such as the methylation of cytosine at CpG islands have been shown to affect the thermal stability of G4 structures. nih.gov For instance, CpG methylation has been reported to stabilize the G-quadruplex structures in the promoter regions of genes like BCL-2 and VEGF. nih.gov The stability of G-quadruplexes can, in turn, influence biological processes. For example, the initial elongation efficiency of PCR can be decreased when the template DNA contains a G4-forming sequence whose thermal stability is increased by CpG methylation, suggesting that DNA polymerase may stall on the stabilized G4 structure. nih.gov
Conversely, the formation of G-quadruplexes can also influence the methylation patterns of CpG islands. Highly stable G-quadruplex forming sequences have been associated with hypomethylated CpGs within CpG islands. nih.gov It is proposed that G4 structures can act as protective elements against DNA methylation, possibly by inhibiting the activity of DNA methyltransferases. nih.gov This protective effect appears to be influenced by the folding potential of the G4 sequence, its proximity to the CpG site, and the accessibility of the chromatin. nih.gov
Interactive Table: Interplay between d(CpG) Methylation and G-Quadruplexes
| Feature | Observation | Potential Biological Consequence | Reference(s) |
| CpG Methylation near G4s | Can increase the thermal stability of certain G-quadruplex structures. | May lead to increased stalling of DNA polymerase and affect gene expression. | nih.gov |
| Stable G4 Formation | Associated with hypomethylation of nearby CpG islands. | G-quadruplexes may protect promoter regions from methylation-mediated gene silencing. | nih.gov |
| Distance Dependence | The association between stable G4s and hypomethylation is stronger at shorter distances. | Suggests a localized effect of G4 structure on the methylation machinery. | nih.gov |
| Chromatin Accessibility | The protective effect of G4s against methylation is more pronounced in open chromatin. | Highlights the interplay between DNA secondary structure and chromatin state in regulating epigenetic marks. | nih.gov |
Interference with DNA Replication and Transcription Processes
The presence of modified bases or bulky adducts within the d(CpG) sequence can pose significant obstacles to the DNA and RNA polymerases that traverse the DNA template. These encounters can lead to replication stalling, transcriptional blockage, and the introduction of mutations.
DNA Polymerase Bypass of Bulky Adducts
Bulky adducts, which are large chemical groups that become covalently attached to DNA bases, can significantly distort the DNA helix and block the progression of high-fidelity replicative DNA polymerases. nih.govnih.gov The d(CpG) sequence is a known hotspot for the formation of certain types of adducts. When a replicative polymerase encounters such a lesion, the cell may recruit specialized translesion synthesis (TLS) polymerases to bypass the damage, albeit often with reduced fidelity. researchgate.net
The efficiency and fidelity of bypass depend on the specific adduct, the DNA sequence context, and the identity of the TLS polymerase. researchgate.net For example, with an N-(deoxyguanosin-8-yl)-1-aminopyrene (APG) adduct, a bulky lesion, the Y-family polymerase Dpo4 is significantly impeded. nih.gov Structural studies have revealed that the bulky pyrene (B120774) ring can adopt multiple conformations within the polymerase active site, some of which are highly exposed to the solvent, leading to an unstable insertion state and inhibiting DNA translocation. nih.gov
In the case of smaller adducts like 1,N²-ethenodeoxyguanosine (1,N²-ε-G), human polymerase η (hpol η) can bypass the lesion, but in a highly error-prone manner. nih.govvanderbilt.edu This polymerase preferentially incorporates dGTP opposite the 1,N²-ε-G adduct. nih.gov Structural analysis shows the adducted guanine in a syn conformation, which, along with specific hydrogen bonding patterns, facilitates the insertion of purines opposite the lesion. vanderbilt.edu
Interactive Table: DNA Polymerase Bypass of Adducts at Guanine
| Adduct | Polymerase | Bypass Characteristics | Structural Basis | Reference(s) |
| N-(deoxyguanosin-8-yl)-1-aminopyrene (APG) | Dpo4 (Y-family) | Stalling, low efficiency | Bulky adduct adopts multiple conformations, some solvent-exposed, inhibiting translocation. | nih.gov |
| 1,N²-ethenodeoxyguanosine (1,N²-ε-G) | Human Pol η | Error-prone bypass, preferential insertion of dGTP and dATP. | Adduct in syn conformation, formation of bifurcated H-bonds with incoming purines. | nih.gov, vanderbilt.edu |
| N7-methyl-2'-deoxyguanosine (m7dG) | Human Pol η | Efficient bypass, but with some misincorporation. | Adduct is well-tolerated in the active site, forming a Watson-Crick-like base pair with dCTP. | mdpi.com |
Blocks to RNA Polymerase II and Transcription Factor Binding
Just as DNA replication can be blocked by DNA damage, the process of transcription by RNA Polymerase II (Pol II) is also susceptible to stalling at lesions. nih.gov Bulky adducts located within the transcribed region of a gene can act as significant blocks to elongating Pol II. nih.govnih.gov This transcriptional stalling can have severe cellular consequences, including the induction of apoptosis and contributing to certain disease phenotypes. nih.govaminer.org When Pol II stalls at a lesion, a specialized repair pathway called transcription-coupled nucleotide excision repair (TC-NER) is activated to remove the damage. biorxiv.orgnih.gov However, if this pathway is deficient, the prolonged stalling of Pol II can be cytotoxic. aminer.orgbiorxiv.org
In addition to direct blockage of polymerases, modifications at d(CpG) sites can interfere with the binding of transcription factors (TFs). nih.gov DNA methylation at CpG dinucleotides within TF binding motifs is a well-established mechanism for gene silencing. nih.gov The methyl group in 5-methylcytosine protrudes into the major groove of the DNA, where most TFs make sequence-specific contacts, and can directly inhibit TF binding through steric hindrance or by altering the local DNA shape. nih.gov While many TF binding regions contain CpGs, often the critical sites for methylation-sensitive binding are located just outside the core recognition motif. nih.gov The methylation status of these flanking CpGs can influence TF binding indirectly through effects on chromatin structure or the recruitment of methyl-CpG-binding proteins. nih.govnih.gov
Enzymatic Recognition and Repair Mechanisms of dCpdG Lesions
The integrity of the dinucleotide sequence Deoxycytidylyl-(3'-5')-deoxyguanosine (dCpdG) is constantly challenged by endogenous and exogenous agents that can modify the guanine base. These modifications, or lesions, can disrupt normal cellular processes like transcription and replication. To counteract this, cells have evolved sophisticated enzymatic repair systems. The primary pathways responsible for repairing lesions at the guanosine (B1672433) moiety of dCpdG are the Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways, which can sometimes act in a competitive manner.
The Base Excision Repair (BER) pathway is a primary defense mechanism against small, non-helix-distorting base lesions that result from processes like oxidation, alkylation, and deamination. nih.gov Such damage is a frequent occurrence at the guanine base within the dCpdG sequence. The BER process is initiated by a specific DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond connecting it to the deoxyribose sugar. nih.govmdpi.com This action creates an apurinic/apyrimidinic (AP) site. nih.gov
The core steps of BER are as follows:
Base Excision: A DNA glycosylase recognizes and removes the modified guanine base. nih.gov
Incision: An AP-endonuclease cleaves the phosphodiester backbone at the resulting AP site. nih.gov
End Processing: The ends of the nicked strand are cleaned up to create a conventional 3'-hydroxyl and a 5'-phosphate group, a step often involving DNA polymerase β. nih.gov
Repair Synthesis and Ligation: A DNA polymerase fills the single-nucleotide gap, and a DNA ligase seals the remaining nick to restore the intact DNA strand. mdpi.comnih.gov
Oxidatively generated guanine lesions, such as spiroiminodihydantoin (Sp) and 5-guanidinohydantoin (Gh), which can arise from the further oxidation of 8-oxo-7,8-dihydroguanine, are known substrates for the BER pathway. nih.govmdpi.com The repair of these lesions is crucial, as their persistence can lead to mutations and genomic instability. nih.gov
While BER handles smaller lesions, the Nucleotide Excision Repair (NER) pathway is a more versatile mechanism responsible for removing a wide range of DNA damage, particularly bulky adducts that cause significant distortion to the DNA helix. wikipedia.orgnih.gov The NER machinery recognizes the structural anomaly in the DNA rather than a specific modified base. mdpi.com
The NER pathway can be broadly divided into two subpathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgnih.gov The hallmark of NER is the dual incision of the damaged DNA strand on both sides of the lesion, leading to the excision of a short, single-stranded oligonucleotide fragment, typically 24-32 nucleotides in length in humans. nih.govmdpi.comnih.gov
Interestingly, some lesions that are substrates for BER can also be recognized and repaired by NER. Studies using human cell extracts have shown that the oxidative guanine lesions Sp and Gh are substrates for both BER and NER. nih.govmdpi.com The involvement of NER is confirmed by the observation of the characteristic oligonucleotide incision products, which are absent in cell extracts deficient in the NER protein XPC. nih.govmdpi.com Further evidence for NER's role comes from studies on malondialdehyde-deoxyguanosine adducts (M₁G). Replication of DNA containing M₁G in NER-deficient E. coli cells leads to a two- to four-fold increase in mutation frequency compared to wild-type cells, indicating that NER actively repairs this type of dCpdG lesion. nih.gov
The recognition and initiation of repair at a damaged dCpdG site are carried out by highly specific enzymes. DNA glycosylases are the key players in the BER pathway, while alkyltransferases offer a unique, direct reversal mechanism for alkylation damage.
DNA Glycosylases: At least 11 distinct DNA glycosylases have been identified in mammals, each recognizing a specific set of lesions, often with some overlap in substrate specificity. nih.gov
Human OGG1 (8-oxoguanine DNA glycosylase): This is the primary enzyme responsible for recognizing and excising 8-oxo-7,8-dihydroguanine (8-oxoG), a common oxidative lesion, from DNA. frontiersin.org
NEIL Family (NEIL1, NEIL2, NEIL3): These are mammalian homologs of the bacterial Fpg/Nei glycosylases. nih.gov They recognize a range of oxidized bases, including thymine (B56734) glycol, FapyG (formamidopyrimidine-guanine), and FapyA (formamidopyrimidine-adenine). nih.gov NEIL1 is particularly important in limiting neurodegeneration caused by oxidative stress. nih.gov
Fpg (Formamidopyrimidine DNA glycosylase): This bacterial enzyme, along with Nei and Nth, scans DNA for oxidative damage. nih.gov Fpg primarily removes oxidized purines and recognizes not only 8-oxoG but also its further oxidation products like spiroiminodihydantoin. nih.gov
Alkyltransferases: O⁶-Alkylguanine-DNA alkyltransferase (AGT) is a unique DNA repair protein that directly reverses alkylation damage at the O⁶-position of guanine. nih.govnih.gov Instead of excising the base, AGT transfers the alkyl group from the guanine directly to one of its own cysteine residues. nih.gov This is a "suicide" mission, as the protein is irreversibly inactivated after a single repair event and is subsequently degraded. nih.gov Human AGT is capable of repairing a variety of O⁶-alkylguanine lesions, with repair rates varying by the type of alkyl group. nih.gov This direct reversal mechanism is a major factor in protecting against the mutagenic and carcinogenic effects of alkylating agents. nih.gov
The enzymatic repair pathways result in the removal and release of the damaged component from the DNA backbone. The nature of the released product differs significantly between the BER and NER pathways.
In the Base Excision Repair pathway, the process is initiated by a DNA glycosylase, which hydrolyzes the N-glycosidic bond. nih.govmdpi.com This action results in the direct release of the modified base (e.g., 8-oxoguanine, an alkylated guanine) from the DNA strand, leaving behind an abasic site. nih.gov The released base is then free in the nucleoplasm before further degradation.
In contrast, the Nucleotide Excision Repair pathway does not release a single base. Instead, its enzymatic machinery, including the XPF and XPG endonucleases, makes two incisions in the DNA backbone, one on each side of the lesion. wikipedia.org This leads to the excision and release of a short, single-stranded DNA fragment, typically 22 to 30 nucleotides long in mammalian cells, which contains the modified nucleoside (e.g., a bulky adduct on the guanine of dCpdG). nih.gov This excised oligonucleotide is then released from the DNA duplex, often in a complex with repair factors, and is subsequently degraded. nih.gov
Molecular Basis of Mutagenesis Arising from dCpdG Adducts
If lesions within the dCpdG sequence are not repaired before DNA replication, they can interfere with the fidelity of DNA polymerases, leading to the incorporation of incorrect nucleotides or the slippage of the polymerase. This can result in various types of mutations, with frameshift mutations being a significant consequence of certain dCpdG adducts, particularly in repetitive sequence contexts.
Frameshift mutations involve the insertion or deletion of nucleotides in a number that is not a multiple of three, thereby altering the reading frame of a gene. Adducts at the guanine of dCpdG dinucleotides, especially within repeated sequences that act as mutational hotspots, are known to be highly effective at inducing such mutations.
Research has shown that propanodeoxyguanosine (PdG), a structural analog of the major DNA adduct formed by the endogenous carcinogen malondialdehyde, is highly mutagenic. nih.gov When a single PdG adduct was placed within a (CpG)₄ hotspot sequence, it produced a frameshift mutation frequency of 2.5% in progeny phage. nih.gov Sequence analysis revealed that the vast majority of these mutations were deletions, with 70% being the deletion of a single CpG dinucleotide. nih.gov
Similarly, the malondialdehyde-deoxyguanosine adduct known as M₁G has been shown to induce frameshift mutations when located in reiterated CG-rich sequences. nih.gov In an experimental system using an M13 vector, the M₁G adduct consistently induced two-base deletions (ΔCG). nih.gov The frequency of these frameshift mutations was found to be dependent on the position of the adduct within the CpG repeat, as detailed in the table below. nih.gov These findings establish that specific dCpdG adducts are potent inducers of frameshift mutations, which can contribute to genomic instability and carcinogenesis. nih.gov
| Position of M₁G Adduct in (CG)₄ Repeat | Mutation Frequency (%) in Wild-Type E. coli | Mutation Frequency (%) in NER-Deficient E. coli | Predominant Mutation Type |
| First Guanine (G₁) | 0.1 ± 0.0 | 0.4 ± 0.1 | ΔCG |
| Second Guanine (G₂) | 0.2 ± 0.2 | 0.8 ± 0.1 | ΔCG |
| Third Guanine (G₃) | 0.4 ± 0.3 | 0.9 ± 0.1 | ΔCG |
| Fourth Guanine (G₄) | 0.2 ± 0.1 | 0.6 ± 0.2 | ΔCG |
| Data derived from studies on M₁G-adducted M13 vectors replicated in E. coli strains. nih.gov |
Transversion and Point Mutations
The this compound dinucleotide, commonly referred to as a CpG site, is a significant mutational hotspot within the vertebrate genome. nih.govnih.gov Its susceptibility to mutation is largely linked to the methylation of the cytosine base, but also to oxidative damage. These alterations can lead to both transition and transversion point mutations, which are single base-pair substitutions. Transitions are interchanges of purines (A ↔ G) or pyrimidines (C ↔ T), while transversions are interchanges between a purine (B94841) and a pyrimidine (B1678525) (e.g., C/T ↔ A/G). mun.cataylorandfrancis.com
The most prevalent mutation at CpG sites is the C→T transition. In vertebrate genomes, the cytosine in a CpG dinucleotide is frequently methylated at the 5-carbon position to form 5-methylcytosine (5mC), a key epigenetic mark. oup.com This modified base is prone to spontaneous hydrolytic deamination, a chemical reaction that converts 5mC into thymine (T). oup.comnih.gov While the deamination of unmethylated cytosine produces uracil—a base that is efficiently recognized and removed by the base excision repair machinery, starting with uracil-DNA glycosylase—the deamination of 5mC results in thymine. oup.comnih.gov The resulting T:G mismatch is less efficiently repaired by the cell, leading to a high frequency of C→T transition mutations at these sites during DNA replication. nih.govnih.gov This mechanism is a major contributor to single nucleotide polymorphisms (SNPs) and is implicated in a significant fraction of point mutations causing human inherited diseases. nih.govelifesciences.org Studies have found that C→T transitions at CpG sites account for a disproportionately high number of pathological mutations. nih.gov The rate of these mutations is so high that methylated CpG sites are considered to be in a state of "mutation saturation," where at current large population sample sizes, nearly all possible C/T polymorphisms have been observed. elifesciences.org The sequence context surrounding the CpG dinucleotide also influences its mutability, with analyses showing a preference for pyrimidines 5' and purines 3' to the mutated 5-methylcytosine. nih.gov
| Mutation Type at CpG Site | Primary Mechanism | Key Molecules Involved | Resulting Base Change | Reference |
|---|---|---|---|---|
| Transition | Spontaneous deamination of 5-methylcytosine | 5-methylcytosine (5mC) | C → T (and consequently G → A on the opposite strand) | oup.comnih.govnih.gov |
| Transversion | Oxidative damage to guanine | Guanine, Reactive Oxygen Species (ROS), 8-oxo-2'-deoxyguanosine (8-oxoG) | G → T (and consequently C → A on the opposite strand) | wikipedia.org |
Impact on DNA Methylation and Epigenetic Regulation
The this compound (CpG) dinucleotide is central to the epigenetic landscape of mammalian genomes, primarily serving as the main target for DNA methylation. nih.govmdpi.com This epigenetic modification involves the covalent addition of a methyl group to the fifth carbon of the cytosine ring, creating 5-methylcytosine (5mC). mdpi.comnih.gov This process does not alter the DNA sequence itself but has profound effects on gene expression and chromatin structure, playing a critical role in normal development, cellular differentiation, and genomic stability. mdpi.combiomodal.comnih.gov
The establishment and maintenance of DNA methylation patterns are tightly regulated by a set of enzymes. nih.gov DNA methyltransferases (DNMTs) are responsible for adding methyl groups. mdpi.com DNMT3A and DNMT3B perform de novo methylation, establishing new methylation patterns during early embryonic development. nih.govyoutube.com DNMT1, on the other hand, is a maintenance methyltransferase that copies existing methylation patterns onto the newly synthesized DNA strand during cell division, ensuring the faithful inheritance of epigenetic information. nih.govmdpi.com
The functional impact of CpG methylation is highly dependent on its genomic location. numberanalytics.com CpG dinucleotides are not uniformly distributed; they often cluster in regions called CpG islands, which are frequently located in the promoter regions of genes. nih.gov In normal cells, the majority of CpG islands associated with gene promoters are unmethylated, which correlates with active gene transcription. nih.govwikipedia.org Conversely, methylation of CpG islands in promoter regions is a powerful mechanism for gene silencing. biomodal.comnumberanalytics.com This repression can occur by directly inhibiting the binding of transcription factors to their DNA recognition sites or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin-modifying complexes to create a more compact, transcriptionally repressive chromatin state. mdpi.combiomodal.com Methylation within the gene body, however, is often associated with active transcription, although its role is more complex and less understood. numberanalytics.com
The regulation of CpG methylation is a dynamic process that also involves active demethylation. This is mediated by the Ten-Eleven Translocation (TET) family of enzymes, which progressively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). mdpi.comnih.gov These oxidized forms can be subsequently removed and replaced with an unmethylated cytosine through the base excision repair pathway. mdpi.com This dynamic interplay between methylation and demethylation allows for the precise control of gene expression required for processes like cellular differentiation and response to environmental stimuli. nih.govmdpi.com Dysregulation of these processes, leading to aberrant hyper- or hypo-methylation of CpG sites, is a hallmark of many diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes or the activation of oncogenes. nih.govwikipedia.org
| Process | Enzyme Family | Specific Enzymes | Primary Function | Reference |
|---|---|---|---|---|
| Methylation | DNA Methyltransferases (DNMTs) | DNMT3A, DNMT3B | De novo methylation; establishes new methylation patterns. | nih.govyoutube.com |
| DNMT1 | Maintenance methylation; copies existing patterns during replication. | nih.govmdpi.com | ||
| Demethylation | Ten-Eleven Translocation (TET) Enzymes | TET1, TET2, TET3 | Active demethylation via oxidation of 5-methylcytosine. | mdpi.comnih.gov |
| Location of CpG Methylation | General Effect on Gene Expression | Reference |
|---|---|---|
| Promoter Region (CpG Island) | Repression / Silencing | biomodal.comnumberanalytics.comwikipedia.org |
| Gene Body | Associated with active transcription | numberanalytics.com |
Table of Compound and Protein Names
| Name | Abbreviation / Synonym |
| This compound | d(CpG), CpG dinucleotide |
| 5-methylcytosine | 5mC |
| 5-hydroxymethylcytosine | 5hmC |
| 5-formylcytosine | 5fC |
| 5-carboxylcytosine | 5caC |
| 8-oxo-2'-deoxyguanosine | 8-oxodG, 8-oxoG |
| Adenine | A |
| Guanine | G |
| Cytosine | C |
| Thymine | T |
| Uracil | U |
| DNA methyltransferase | DNMT |
| Ten-Eleven Translocation | TET |
| Methyl-CpG-binding domain | MBD |
| Uracil-DNA glycosylase | |
| Reactive Oxygen Species | ROS |
Q & A
Q. How can the crystal structure of deoxycytidylyl-(3'-5')-deoxyguanosine be experimentally confirmed?
Methodological Answer: X-ray crystallography is the primary method for resolving its 3D structure. Single crystals are grown under controlled conditions (e.g., aqueous acetone at pH ~4–5.3) and analyzed using diffraction data. Refinement via full-matrix least-squares (e.g., R-factor ≤0.06) reveals backbone conformations (g-g- for right-handed duplexes) and base-pairing geometry. For example, studies show parallel duplex formation with cytosines sharing a proton at N(3) and guanines forming two hydrogen bonds . Sodium or ammonium counterions influence hydration shells and helical handedness, as seen in orthorhombic vs. tetragonal crystal systems .
Q. What is the biological significance of this compound in nucleic acid metabolism?
Methodological Answer: This dinucleotide participates in DNA repair and replication due to its role as a minimal duplex model. Its self-complementary sequence (d(CpG)) allows study of base-pairing specificity and backbone flexibility. Enzymatic assays using DNA polymerases or ligases can track its incorporation into oligonucleotides, while methylation studies (e.g., using bisulfite sequencing) assess its role in epigenetic regulation, particularly at CpG islands .
Advanced Research Questions
Q. How does self-base pairing in this compound lead to non-canonical DNA structures?
Methodological Answer: Under high-salt or low-pH conditions, d(CpG) adopts Z-DNA conformations (left-handed helix) via syn-guanine and anti-cytosine orientations, confirmed by circular dichroism (CD) and NMR. Crystallographic studies reveal that sodium ions stabilize Z-DNA by coordinating with O(6) of guanine and phosphate groups, while ammonium ions favor B-DNA-like duplexes . Contradictions arise in dimer-level studies: alternating d(CpG) sequences may adopt Z-DNA even in short fragments, challenging prior assumptions about sequence-length requirements .
Q. What oxidative damage products form during gamma irradiation of this compound under N₂O vs. O₂ saturation?
Q. How can computational modeling resolve proflavine intercalation mechanisms with this compound?
Methodological Answer: Molecular dynamics (MD) simulations and empirical energy calculations (e.g., AMBER force fields) model drug-DNA interactions. Starting with crystallographic data (e.g., proflavine-d(CpG) complexes), energy minimization identifies stable intercalation sites. Studies confirm proflavine inserts asymmetrically from the major groove, stabilized by π-π stacking and hydrogen bonding. NMR titration experiments (e.g., chemical shift perturbations) validate binding specificity for pyrimidine-purine (3',5') sites, aligning with MD predictions .
Data Contradictions and Resolution
- Structural Polymorphism: Crystallographic studies report both parallel right-handed duplexes (P4₃2₁2 space group) and Z-DNA (P2₁2₁2₁), highlighting counterion and hydration effects. Researchers must control ionic strength and solvent composition during experiments .
- Radiation Products: Discrepancies in oxidative adducts (e.g., glycol vs. imidazolidine yields) underscore the need to standardize irradiation protocols (dose rate, scavenger concentrations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
